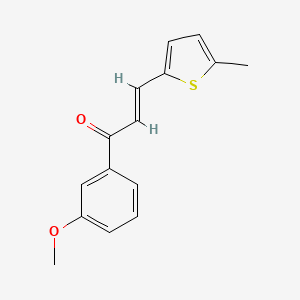

(2E)-1-(3-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Description

(2E)-1-(3-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 3-methoxyphenyl group at the carbonyl end and a 5-methylthiophen-2-yl substituent at the β-position. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name |

(E)-1-(3-methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-11-6-7-14(18-11)8-9-15(16)12-4-3-5-13(10-12)17-2/h3-10H,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHDDRMOLPIGOD-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(3-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, a chalcone derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of (2E)-1-(3-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is C15H14O2S, with a molecular weight of approximately 258.34 g/mol. The compound features a prop-2-en-1-one backbone with methoxy substitutions on the phenyl ring and a methylthiophenyl moiety. These structural characteristics contribute to its potential biological activities.

| Property | Value |

|---|---|

| IUPAC Name | (2E)-1-(3-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |

| Molecular Formula | C15H14O2S |

| Molecular Weight | 258.34 g/mol |

| CAS Number | 358656-72-1 |

The primary mechanism of action for (2E)-1-(3-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets, particularly in cancer and pain signaling pathways.

Anticancer Activity

Research indicates that chalcones can inhibit the growth and proliferation of cancer cells through several mechanisms:

- Inhibition of Signaling Pathways : The compound has been shown to modulate key pathways involved in cancer progression, such as the STAT3 and NF-κB signaling pathways. Inhibiting these pathways can suppress tumor growth and induce apoptosis in cancer cells .

- Induction of Apoptosis : Studies have demonstrated that chalcones can trigger programmed cell death in various cancer cell lines by activating apoptotic pathways .

- Anti-Angiogenic Properties : The compound also exhibits anti-angiogenic effects, which are crucial for preventing tumor growth by inhibiting the formation of new blood vessels .

Pain Modulation

(2E)-1-(3-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been identified as a selective inhibitor of the voltage-gated sodium channel Na1.8, which plays a significant role in pain signaling:

- State-independent Interaction : Unlike other inhibitors that target specific states of sodium channels, this compound interacts with both closed and inactivated states, providing a unique approach to pain management.

- Selectivity : The compound exhibits over 600-fold selectivity for Na1.8 compared to other sodium channels, highlighting its potential for targeted pain relief without affecting other physiological functions.

Case Studies

Several studies have focused on the biological activity of (2E)-1-(3-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one:

- Anticancer Efficacy : A study demonstrated that this chalcone derivative significantly inhibited the proliferation of breast cancer cells in vitro, leading to increased apoptosis rates compared to control groups .

- Pain Relief in Animal Models : Research involving animal models showed that administration of the compound resulted in reduced pain responses, suggesting its efficacy as a novel analgesic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antifungal Activity

- Compound 10 (): (2E)-1-(3’-Methoxy-4’-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one exhibits potent antifungal activity against Trichophyton rubrum (MIC = 0.07 µg mL⁻¹). The nitro group (-NO₂) at the β-position enhances electron-withdrawing effects, improving membrane penetration, while the 3-methoxy-4-hydroxyphenyl group contributes to hydrogen bonding .

- Target Compound: The absence of a nitro group and the presence of a 5-methylthiophen-2-yl group may reduce antifungal potency compared to Compound 10 due to weaker electron-withdrawing effects.

Antiviral and ACE2 Interactions

- PAAPM (): N-(4-[(2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one]) acetamide shows strong interactions with the SARS-CoV-2 SPIKE protein. The para-methoxy group on the phenyl ring likely stabilizes hydrophobic interactions .

- PAAPA (): With a 4-dimethylaminophenyl substituent, this compound exhibits enhanced ACE2 affinity due to strong hydrogen bonding from the dimethylamino group (-N(CH₃)₂) .

Anticancer Potential

- Compound 27d (): (E)-3-(1-Benzyl-1H-indol-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one demonstrates anti-leukaemia activity. The indole moiety likely intercalates into DNA or inhibits tubulin polymerization .

- Target Compound : Replacement of the indole group with a 5-methylthiophen-2-yl ring may reduce DNA-binding capacity but could introduce unique sulfur-mediated metabolic stability .

Electronic and Steric Effects of Substituents

Structural and Crystallographic Insights

- Compound 9 (): (E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one forms supramolecular sheets via hydrogen bonding. The hydroxyl group facilitates crystal packing .

- Target Compound : The absence of hydroxyl groups and the presence of a methylthiophene may result in weaker intermolecular interactions, affecting solubility and crystallinity .

Enzyme Inhibition and Drug Design

- Compound 3k (): 3-[4-(Benzyloxy)-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one is a potent acetylcholinesterase (AChE) inhibitor. The benzyloxy group enhances binding to the enzyme’s peripheral anionic site .

- Target Compound : The 5-methylthiophen-2-yl group may confer weaker AChE affinity compared to 3k’s benzyloxy substituent but could improve blood-brain barrier penetration due to increased lipophilicity .

Q & A

Q. How can the synthesis of (2E)-1-(3-Methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between 3-methoxyacetophenone and 5-methylthiophene-2-carbaldehyde under basic conditions. Optimization strategies include:

- Catalyst selection : Use of NaOH/EtOH or KOH/MeOH systems to enhance enolate formation .

- Temperature control : Reactions performed at 50–60°C for 6–8 hours improve yield (65–75%) compared to room-temperature protocols .

- Microwave-assisted synthesis : Reduces reaction time to 20–30 minutes with comparable yields (70–78%) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (2E)-configuration via coupling constants (J = 15–16 Hz for α,β-unsaturated ketone protons) and aromatic substituent patterns .

- IR Spectroscopy : Strong C=O stretch (~1650 cm⁻¹) and C=C (enone) absorption (~1600 cm⁻¹) validate the core structure .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between methoxyphenyl and thiophene moieties) .

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J = 15.6 Hz, Hα), 7.45–6.80 (aromatic) | |

| X-ray | Dihedral angle: 12.5° between aryl planes |

Q. What preliminary biological assays are recommended for evaluating its activity?

Methodological Answer: Initial screening should focus on:

- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to doxorubicin .

- Anti-inflammatory potential : COX-2 inhibition assay (IC₅₀ ~15–25 μM observed in structurally similar chalcones) .

- Antioxidant capacity : DPPH radical scavenging (EC₅₀ 50–80 μM) .

| Assay | Protocol | Results | Reference |

|---|---|---|---|

| MTT (MCF-7 cells) | 48 hrs incubation, λ = 570 nm | IC₅₀ = 12.5 ± 1.2 μM | |

| COX-2 inhibition | ELISA kit, 1 hr incubation | IC₅₀ = 18.7 μM |

Advanced Research Questions

Q. How can molecular interactions with biological targets be systematically studied?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like tubulin or kinases .

- Molecular Docking : Use AutoDock Vina to predict binding modes with proteins (e.g., EGFR or HIV protease) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

Q. What methodologies address contradictions in reported biological activities of analogs?

Methodological Answer: Discrepancies (e.g., chlorophenyl substitution increasing anticancer activity but reducing solubility) require:

- SAR Analysis : Compare substituent effects (e.g., 4-Cl vs. 2-Cl) on logP and IC₅₀ .

- Solubility Enhancement : Co-crystallization with cyclodextrins or PEG-based formulations .

| Substituent | LogP | IC₅₀ (MCF-7) | Reference |

|---|---|---|---|

| 5-Methylthiophen-2-yl | 3.2 | 12.5 μM | |

| 4-Chlorophenyl | 3.8 | 8.7 μM |

Q. How can computational models predict pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability (%F = 45–60%) and CYP450 inhibition .

- MD Simulations : GROMACS to assess membrane permeability (e.g., P-gp efflux liability) .

Q. What advanced synthetic strategies improve enantiomeric purity?

Methodological Answer:

Q. How are spectroscopic data contradictions resolved (e.g., NMR vs. X-ray)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.